Cl-amidin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

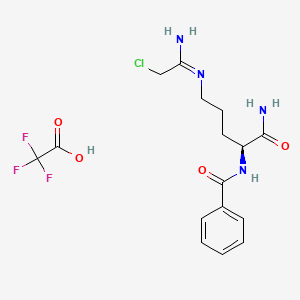

(2S)-5-(2-Chloroethanimidamido)-2-(phenylformamido)pentanamide trifluoroacetic acid salt, also known as (2S)-5-(2-Chloroethanimidamido)-2-(phenylformamido)pentanamide trifluoroacetic acid salt, is a useful research compound. Its molecular formula is C16H20ClF3N4O4 and its molecular weight is 424.80 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S)-5-(2-Chloroethanimidamido)-2-(phenylformamido)pentanamide trifluoroacetic acid salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-5-(2-Chloroethanimidamido)-2-(phenylformamido)pentanamide trifluoroacetic acid salt including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Cl-amidin ha mostrado potencial como agente anticancerígeno, particularmente en el tratamiento del cáncer de pulmón de células no pequeñas. Actúa como un inhibidor de PAD, suprimiendo la actividad de PAD y demostrando actividades antiproliferativas debido a sus efectos citotóxicos en varias líneas celulares cancerosas .

Enfermedades inflamatorias

El compuesto se ha utilizado en modelos experimentales para enfermedades como la artritis reumatoide y la colitis ulcerosa, reduciendo la gravedad de estas afecciones .

Prevención del cáncer colorrectal

This compound se ha desarrollado como un nuevo inhibidor de moléculas pequeñas de PAD para tratar la colitis ulcerosa (CU) y prevenir el cáncer colorrectal (CCR). Inhibe irreversiblemente las PAD mediante modificación covalente y no muestra toxicidad in vitro e in vivo .

Invasión del cáncer y modulación de vesículas extracelulares

Los estudios han revelado roles para las isoenzimas PAD2 y PAD3 en la invasión del cáncer y la modulación de las firmas de vesículas extracelulares cuando se inhiben mediante this compound y otros inhibidores específicos de isoenzimas .

Efectos anticancerígenos a través de la entrega controlada

Las microesferas encapsuladas de this compound se han evaluado para la inhibición de la expresión del factor de crecimiento endotelial vascular (VEGF) en líneas celulares de cáncer de mama, mostrando promesa cuando se utilizan junto con medicamentos antiproliferativos como la rapamicina .

Estrategias terapéuticas en enfermedades inflamatorias

This compound tiene efectos beneficiosos que lo convierten en un compuesto atractivo para estrategias terapéuticas dirigidas a PAD. Se ha encontrado que inhibe la generación de óxido nítrico en células dendríticas en maduración activadas por lipopolisacárido (LPS), lo cual es significativo para el tratamiento de enfermedades inflamatorias .

Mecanismo De Acción

Target of Action

Cl-amidine is a potent inhibitor of peptidylarginine deiminases (PADs), a group of calcium-dependent enzymes . The primary targets of Cl-amidine are PAD1, PAD3, and PAD4, with IC50 values of 0.8 μM, 6.2 μM, and 5.9 μM respectively . PADs play a crucial role in a variety of human tissues and are involved in numerous pathologies, including autoimmune and neurodegenerative diseases, as well as cancer .

Mode of Action

Cl-amidine irreversibly inhibits PADs by covalent modification of Cys645 at the active site of the PAD enzyme . This inhibition prevents the conversion of arginine residues on proteins to citrulline, a process known as citrullination . This post-translational modification significantly alters the properties of a protein, affecting its conformation, localization, and stability .

Biochemical Pathways

The inhibition of PADs by Cl-amidine affects multiple biochemical pathways. Citrullination, catalyzed by PADs, plays a significant role in regulating cellular metabolism and gene expression . By inhibiting this process, Cl-amidine can affect a multitude of pathways and modulate the chromatin status . For instance, Cl-amidine has been shown to reduce the citrullination of p300 by PAD4 .

Pharmacokinetics

There was a burst release of 50% Cl-amidine in the first 24 hours and a zero-order release from that point up to 16 days, at which time point 93% of the drug had been released .

Result of Action

Cl-amidine has been associated with anti-cancer effects . It induces apoptosis in cancer cells and has been shown to reduce the expression of vascular endothelial growth factor (VEGF) in the mammalian breast cancer cell line SK-BR-3 . Furthermore, Cl-amidine can reduce the severity of arthritis by reducing the production of autoantibodies against citrullinated epitopes in a mouse model of collagen-induced arthritis .

Action Environment

The action of Cl-amidine can be influenced by environmental factors. For instance, the use of Poly(3-hydroxybutyrate) microspheres for delivery can affect the bioavailability and efficacy of Cl-amidine . Furthermore, the presence of calcium is crucial for the activity of PADs, and thus, the effectiveness of Cl-amidine as an inhibitor .

Análisis Bioquímico

Biochemical Properties

Cl-amidine plays a role in biochemical reactions by inhibiting PADs . PADs catalyze the post-translational hydrolysis of arginine residues to form citrulline . Cl-amidine irreversibly inhibits PADs by covalent modification of Cys645 at the active site of the PAD enzyme . This inhibition of PADs can suppress PAD activity and reduce the severity of developing clinical pictures in animal experimental models such as rheumatoid arthritis and ulcerative colitis .

Cellular Effects

Cl-amidine has been shown to have various effects on cells. For instance, it has been reported to have anti-proliferative activities due to its cytotoxic effects on various cancer cell lines . In addition, Cl-amidine has been found to inhibit nitric oxide (NO) generation in a time- and dose-dependent manner in maturing dendritic cells activated by lipopolysaccharide (LPS) . This suppression of NO generation was independent of changes in NO synthase (NOS) enzyme activity levels but was instead dependent on changes in inducible NO synthase (iNOS) transcription and expression levels .

Molecular Mechanism

The molecular mechanism of Cl-amidine involves its interaction with PADs. Cl-amidine irreversibly inhibits PADs by covalently modifying Cys645 at the active site of the PAD enzyme . This results in the suppression of PAD activity, which in turn can lead to a reduction in the severity of certain diseases . Furthermore, Cl-amidine has been found to inhibit the formation of neutrophil extracellular traps .

Temporal Effects in Laboratory Settings

The effects of Cl-amidine have been observed over time in laboratory settings. For example, Cl-amidine has been found to inhibit nitric oxide (NO) generation in a time- and dose-dependent manner in maturing dendritic cells activated by lipopolysaccharide (LPS) . Furthermore, Cl-amidine has been shown to have anti-proliferative activities due to its cytotoxic effects on various cancer cell lines .

Dosage Effects in Animal Models

The effects of Cl-amidine can vary with different dosages in animal models. For instance, Cl-amidine has been shown to ameliorate the disease course, severity, and clinical manifestation in multiple disease models, such as rheumatoid arthritis and ulcerative colitis .

Metabolic Pathways

Cl-amidine is involved in the metabolic pathway of PADs. By inhibiting PADs, Cl-amidine can affect the post-translational hydrolysis of arginine residues to form citrulline .

Propiedades

IUPAC Name |

N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSNMVYWOLUWDD-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClF3N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)

![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)

![6-[(3-Methoxyphenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B560308.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)

![(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B560315.png)